![molecular formula C15H21NO6S B2758481 (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 1706154-74-6](/img/structure/B2758481.png)
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
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Description
This compound is a derivative of pyrrolidine and has gained attention in scientific research due to its potential therapeutic applications. It has been evaluated for its antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Synthesis Analysis
The compound can be synthesized from different cyclic or acyclic precursors . A mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The crystal structure of the compound has been elucidated .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including antiproliferative activity on selected human cancer cell lines . It has also been used in the synthesis of selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds structurally similar to the one , have been found to possess antiviral activity . They have been used in the development of antiviral agents that show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
The indole nucleus is present in many synthetic drug molecules used in cancer treatment . Therefore, it’s possible that our compound could have applications in the development of new anticancer drugs.
Antioxidant Activity
Indole derivatives are known to possess antioxidant activities . This suggests that our compound could be used in the development of antioxidant drugs or dietary supplements.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activities . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Drug Discovery
The pyrrolidine ring in our compound is a versatile scaffold for novel biologically active compounds . It has been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Stereogenicity Studies
One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . This means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, our compound could be used in studies investigating the influence of steric factors on biological activity.
Hydrogenation Studies
Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to our compound. This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric.
properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-20-12-6-5-11(13(21-2)14(12)22-3)15(17)16-8-7-10(9-16)23(4,18)19/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYOIDIDWTOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone |
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